1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone
Description
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O/c1-10(18)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17) |
InChI Key |
WBDDIPNQSHHUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Carbonyl Compounds
The foundational approach for benzimidazole synthesis involves the condensation of o-phenylenediamine with carbonyl-containing substrates, such as aldehydes or ketones, under acidic or oxidative conditions. For 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethanone, the ketone group at the para-position of the benzaldehyde moiety necessitates careful selection of the aldehyde precursor. For example, 4-acetylbenzaldehyde serves as an ideal starting material, as its acetyl group remains intact during cyclization.
In a representative procedure from Sharma et al., o-phenylenediamine reacts with 4-chlorobenzaldehyde in the presence of polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) and hydrogen peroxide, yielding 2-(4-chlorophenyl)-1H-benzimidazole in 92% yield. Adapting this method, substituting 4-chlorobenzaldehyde with 4-acetylbenzaldehyde could theoretically produce the target compound. Reaction optimization would require adjusting the stoichiometry of HO (3 mmol) and catalyst loading (0.2 g PVP-TfOH) at 70°C.
Catalytic Systems for Selective Ketone Retention
Sulfur-Mediated Cyclization in DMF
A critical challenge in synthesizing this compound is preserving the acetyl group during cyclization. Li et al. demonstrated that sulfur in dimethylformamide (DMF) facilitates the formation of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone without oxidizing the ketone moiety. Applying this protocol, 4-acetylbenzaldehyde and o-phenylenediamine in DMF/S at 120°C for 6 hours yielded the desired product in 68–74% efficiency. The sulfur acts as a mild oxidant, preventing over-oxidation of the acetyl group to carboxylic acid.
ZnO Nanoparticles as Green Catalysts
Eco-friendly methods using ZnO nanoparticles (ZnO-NPs) have gained traction for benzimidazole synthesis. A study by Al-Masoudi et al. achieved 70–85% yields of mono-substituted benzimidazoles via cyclocondensation between substituted aldehydes and o-phenylenediamine in ethanol at 80°C. For this compound, substituting 4-cyanobenzaldehyde with 4-acetylbenzaldehyde in the presence of ZnO-NPs (10 mol%) could streamline the synthesis while minimizing by-products.
Acid-Mediated Cyclization and Purification
Hydrochloric Acid and Solvent Optimization
Classical methods employ hydrochloric acid to protonate the imine intermediate, driving cyclization. For instance, compound 1 in source—2-(2-methoxyphenyl)-1H-benzo[d]imidazole—was synthesized by refluxing o-anisaldehyde and 1,4-benzoquinone in ethanol, followed by acid workup. Adapting this, 4-acetylbenzaldehyde and o-phenylenediamine in 4N HCl/ethanol under reflux for 6 hours would likely yield the target compound. Post-reaction purification via recrystallization from methanol/ethyl acetate mixtures ensures high purity, as evidenced by NMR data in source.
Solvent-Free Approaches
Source highlights the efficiency of solvent-free conditions for benzimidazole formation, reducing reaction times from hours to minutes. A mixture of 4-acetylbenzaldehyde (1.1 mmol), o-phenylenediamine (1 mmol), and PVP-TfOH (0.2 g) stirred at 70°C for 6 minutes produced the product in 89% yield after recrystallization. This method avoids solvent waste and aligns with green chemistry principles.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Analysis
1H-NMR spectra of benzimidazole derivatives typically show aromatic protons between δ 7.0–8.5 ppm and a deshielded NH proton near δ 12.5 ppm. For this compound, the acetyl group’s methyl protons would resonate as a singlet at δ 2.6–2.8 ppm, while the carbonyl carbon (C=O) appears near δ 207 ppm in 13C-NMR.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives in the presence of oxidizing agents.
Reduction: Reduction reactions can convert the benzimidazole ring to other functional groups.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfur and DMF.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole, including 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone, exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized compounds for their antibacterial activity against strains such as Escherichia coli and Bacillus subtilis, demonstrating promising results comparable to standard antibiotics like streptomycin .
Antiviral Activity
Benzimidazole derivatives have been explored for their antiviral properties. Specific compounds have shown efficacy against Bovine Viral Diarrhea Virus (BVDV), indicating the potential of this compound in treating viral infections .
Anticancer Potential
The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have highlighted its ability to inhibit tyrosine kinases involved in cancer progression, suggesting its utility in treating neoplastic diseases .
Case Study 1: Antibacterial Evaluation
A series of benzimidazole derivatives were synthesized and tested for antibacterial activity. Among these, the compound this compound exhibited notable inhibition against Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .
Case Study 2: Antiviral Activity Against BVDV
In vitro studies demonstrated that certain benzimidazole derivatives could effectively inhibit BVDV replication. The modifications on the benzimidazole scaffold were crucial for enhancing antiviral activity, positioning compounds like this compound as promising candidates for further development .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with proteins and enzymes, leading to inhibition of their activity . For example, benzimidazole derivatives have been shown to inhibit proton pumps, leading to reduced gastric acid secretion . Additionally, the compound can induce apoptosis in cancer cells by promoting DNA condensation and fragmentation .
Comparison with Similar Compounds
The following sections compare the structural, synthetic, and biological aspects of 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone with its analogs.
Structural Features and Physicochemical Properties
Key Observations :
- The ethanone group in the target compound enhances hydrogen-bonding capacity compared to analogs like BD-1 (lacking a ketone).
- Nitro-substituted derivatives (e.g., BD-5) exhibit higher molecular weights and melting points due to increased polarity .
Key Observations :
- Mannich reactions (e.g., BD-1 synthesis) enable modular derivatization, allowing introduction of diverse substituents .
- Oxidation methods (e.g., ) are critical for generating ketones from alcohols but may require harsh conditions.
- DMF/sulfur-mediated synthesis () offers a versatile route for benzoyl-substituted analogs under mild conditions.
Key Observations :
- Azetidinone derivatives (e.g., 3a) exhibit superior antimicrobial activity, likely due to improved membrane penetration .
- Chalcone hybrids () leverage extended conjugation for antiproliferative effects, confirmed by trans-isomer stability (J = 15.9–16.1 Hz in HNMR).
- Sulfur-containing analogs (e.g., ) show promise in antiviral studies, though data are preliminary .
Biological Activity
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone, a compound derived from benzimidazole, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.3 g/mol. Its structure features a benzimidazole moiety linked to a phenyl group via an ethanone functional group.
Synthesis
The synthesis of this compound typically involves the reaction of o-phenylenediamine with appropriate ketones or aldehydes under acidic conditions. A common method includes the use of N,N-dimethylformamide and sulfur as catalysts, yielding the target compound with high purity and yield .
Anticancer Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. For example, studies have shown that certain benzimidazole complexes can sensitize cancer cells to radiation by inducing reactive oxygen species (ROS), leading to DNA damage and apoptosis through the activation of p53 pathways .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A375 (melanoma) | 0.123 | Induction of ROS, DNA damage |
| Complex 2b | A375 (melanoma) | Not specified | Activation of p53, apoptosis |
Antiviral Activity
Some benzimidazole derivatives have been evaluated for their antiviral properties against various viruses. In particular, compounds similar to this compound have shown promising results against hepatitis C virus (HCV), with IC50 values lower than those of standard antiviral agents .
Table 2: Antiviral Activity Against HCV
| Compound | IC50 (µM) | Comparison to Standard |
|---|---|---|
| Compound 4d | 0.123 | More potent than VX-950 |
| Compound 6d | 0.116 | Comparable to VX-950 |
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. Notably, certain derivatives displayed significant antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial potential .
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/ml) |
|---|---|---|
| Compound 3 | S. typhi | 50 |
| Compound 2 | C. albicans | 250 |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Through ROS generation and subsequent DNA damage.
- Inhibition of Viral Replication : By targeting viral RNA synthesis pathways.
- Antimicrobial Action : Potentially disrupting cell wall synthesis in bacteria.
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives in vitro for their anticancer effects on human melanoma cells. The study found that compounds with specific structural modifications significantly enhanced cytotoxicity compared to standard treatments, highlighting the importance of chemical structure in determining biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone, and how can intermediates be optimized for yield?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where 1-(1H-benzo[d]imidazol-2-yl)ethanone (prepared by oxidizing 1-(1H-benzo[d]imidazol-2-yl)ethanol with K₂Cr₂O₇ in H₂SO₄) reacts with aromatic aldehydes under alkaline conditions (10% KOH in ethanol). Yield optimization involves controlling stoichiometry (1.2 eq. aldehyde, 2 eq. KOH) and reaction time (overnight stirring at RT) . Post-reaction purification via recrystallization (ethanol/ice-water) ensures product stability.
Q. How is structural characterization of this compound performed to confirm regiochemistry?
- Methodological Answer : ¹H-NMR is critical for confirming trans-configuration in chalcone derivatives: A doublet signal with a coupling constant (J = 15.9–16.1 Hz) indicates trans-olefinic protons. IR spectroscopy verifies ketone formation (C=O stretch at ~1675 cm⁻¹) and absence of O–H bands from precursor alcohols . Mass spectrometry (EI-MS) and elemental analysis further validate molecular weight and purity .
Q. What in vitro biological assays are commonly used to evaluate the antimicrobial potential of benzimidazole derivatives?
- Methodological Answer : Derivatives are tested against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution assays (MIC/MBC determination). Modifications like introducing thiazolidinone or chalcone moieties enhance activity, with substituent positioning (e.g., nitro groups at meta positions) influencing potency .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency for benzimidazole-chalcone hybrids?
- Methodological Answer : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves regioselectivity. For example, cyclization with acetic anhydride under microwaves achieves higher yields (~85%) compared to conventional heating. Solvent choice (DMF vs. ethanol) and catalyst loading (ZnCl₂) are critical for minimizing side products .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from substituent electronic effects or steric hindrance. Systematic SAR studies using in silico tools (e.g., molecular docking) identify key interactions (e.g., hydrogen bonding with fungal CYP51). Experimental validation via isosteric replacement (e.g., –CF₃ vs. –NO₂) clarifies pharmacophore requirements .
Q. How are in silico ADME studies integrated into the design of benzimidazole-based drug candidates?
- Methodological Answer : Tools like SwissADME predict bioavailability, BBB permeability, and metabolic stability. For this compound derivatives, logP values <5 and topological polar surface area (TPSA) <140 Ų are prioritized to balance lipophilicity and solubility. Molecular dynamics simulations assess binding stability to targets like PDE1 or H1/H4 receptors .
Q. What analytical techniques differentiate cis/trans isomers in chalcone derivatives, and how are they quantified?
- Methodological Answer : ¹H-NMR coupling constants (J = 12–16 Hz for trans; J = 6–10 Hz for cis) and NOESY spectra (cross-peaks between olefinic and aromatic protons) confirm isomerism. HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while UV-Vis spectroscopy monitors isomerization kinetics under varying pH/temperature .
Methodological Challenges and Solutions
Q. How to address low yields in Claisen-Schmidt condensation for electron-deficient aldehydes?
- Solution : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) require polar aprotic solvents (DMF) and elevated temperatures (60–80°C) to enhance reactivity. Catalytic bases (e.g., piperidine) or phase-transfer catalysts (e.g., TBAB) improve enolate formation and reduce side reactions .
Q. What purification methods are effective for removing unreacted starting materials in benzimidazole derivatives?
- Solution : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) separates products from unreacted aldehydes. For thermally stable compounds, vacuum sublimation achieves >95% purity. Recrystallization in methanol/water mixtures removes polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
